molecular formula C20H24ClN3O B2427546 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea CAS No. 1208421-33-3

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea

Cat. No.: B2427546
CAS No.: 1208421-33-3
M. Wt: 357.88
InChI Key: VXNMZAOXKHAWMW-UHFFFAOYSA-N
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Description

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a chlorophenylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea typically involves the reaction of 1-benzylpiperidine with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the chlorophenylurea group.

    2-Chlorophenylurea: Contains the chlorophenylurea group but lacks the benzylpiperidine moiety.

Uniqueness

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea is unique due to the combination of the benzylpiperidine and chlorophenylurea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-18-8-4-5-9-19(18)23-20(25)22-14-16-10-12-24(13-11-16)15-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNMZAOXKHAWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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